
Spdb-DM4
Übersicht
Beschreibung
SPDB-DM4 ist eine Verbindung, die bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) verwendet wird. Es ist ein Konjugat des Maytansin-basierten Wirkstoffs DM4, einem potenten Tubulin-Inhibitor, der über einen SPDB-Linker verknüpft ist. Diese Verbindung zeigt eine signifikante Antitumoraktivität und wird hauptsächlich in der Krebsforschung und -behandlung eingesetzt .
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Herstellung von SPDB-DM4 beinhaltet die Konjugation von DM4 an einen Antikörper über den SPDB-Linker. Der Prozess umfasst in der Regel die folgenden Schritte:
Aktivierung des Antikörpers: Der Antikörper wird mit einem geeigneten Reagenz wie N-Hydroxysuccinimid (NHS)-Ester aktiviert, um reaktive Gruppen einzuführen.
Konjugation: Der aktivierte Antikörper wird dann mit DM4 umgesetzt, das über den SPDB-Linker verknüpft ist.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess umfasst:
Aktivierung im Großmaßstab: Aktivierung des Antikörpers in großen Bioreaktoren.
Konjugation und Reinigung: Die Konjugationsreaktion wird im größeren Maßstab durchgeführt, und das resultierende Produkt wird unter Verwendung von Techniken wie Chromatographie gereinigt, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
Conjugation Reactions
SPDB-DM4 links antibodies via a disulfide bond formed between its pyridyldithio group and cysteine residues on the antibody. This thiol-disulfide exchange occurs under mild conditions (pH 7–8, room temperature) .
Key Findings:
- Trisulfide Bond Reactivity : Trisulfide bonds (S–S–S) in monoclonal antibodies (mAbs) react with DM4 during conjugation, forming direct DM4-cysteine disulfide/trisulfide bonds. This increases drug-to-antibody ratio (DAR) by 12% (DAR 3.3 → 3.7) and fragmentation by 9.9% when trisulfide levels rise from 1.6% to 31.7% .
- Linker Stability : The hindered disulfide in SPDB confers greater plasma stability compared to less hindered counterparts (e.g., SPP-DM1) .
mAb Trisulfide Level (%) | DAR (Conjugate) | Fragmentation Increase (%) |
---|---|---|
1.6 | 3.3 | 2.3 |
14.8 | 3.5 | 6.1 |
31.7 | 3.7 | 9.9 |
Data from source . |
Reductive Cleavage
The disulfide bond in this compound is cleaved intracellularly by reducing agents (e.g., glutathione), releasing DM4.
Key Findings:
- Reduction Agents : Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) cleave this compound in vitro, with TCEP showing faster kinetics .
- Cellular Release : Lysosomal reduction releases DM4, which inhibits tubulin polymerization (IC₅₀ = 2–20 nM) .
Maytansinoid Derivative | IC₅₀ (nM) A375 Cells | IC₅₀ (nM) COLO205 Cells |
---|---|---|
DM4 | 0.02 | 0.03 |
This compound | 2 | 20 |
S-methyl-DM4 | 0.02 | 0.03 |
Adapted from . |
Metabolic Reactions
Released DM4 undergoes metabolic transformations:
- S-Methylation : DM4 is methylated to S-methyl-DM4, retaining cytotoxic activity (IC₅₀ = 0.02–1.1 nM) .
- Oxidation : S-methyl-DM4 forms sulfoxides/sulfones, reducing potency (IC₅₀ sulfoxide = 0.55–2.0 nM) .
Metabolite | Elimination Pathway | Cytotoxicity Retention (%) |
---|---|---|
DM4 | Biliary excretion | 100 |
S-methyl-DM4 | Renal clearance | 95 |
S-methyl-DM4 sulfone | Hepatic metabolism | 70 |
Data from . |
Comparative Reactivity with Other Linkers
This compound’s cleavable disulfide offers advantages over non-cleavable linkers (e.g., SMCC-DM1):
Wissenschaftliche Forschungsanwendungen
Key Applications
-
Antibody-Drug Conjugates (ADCs) Development
- SPDB-DM4 has been utilized in various ADC formulations targeting specific cancer types, including leukemia and solid tumors. For instance, anti-CD123-DM4 ADCs demonstrated significant efficacy in preclinical models by enhancing therapeutic selectivity and reducing systemic toxicity through inverse targeting strategies .
-
Gene-Drug Delivery Systems
- The incorporation of this compound in gene-drug delivery systems has shown promising results in reducing tumor volumes compared to control treatments. Studies indicated that formulations like PEG4Mal-DM4 enhanced the therapeutic index by effectively delivering cytotoxic agents directly to tumor cells .
-
Combination Therapies
- Research has highlighted the potential of combining this compound with other therapeutic agents. For example, co-administration with anti-maytansinoid single-domain antibodies improved the tolerability and efficacy of DM4-conjugated ADCs in vivo, allowing for higher dosing without increased toxicity .
Case Study 1: Anti-CD123-DM4 ADC
- Objective : To evaluate the efficacy and safety of anti-CD123-DM4 in tumor-bearing mice.
- Methodology : Mice were treated with varying doses of the ADC, with co-administration of anti-DM4 antibodies.
- Results : The study found that co-administration allowed for higher doses of the ADC without significant toxicity, leading to reduced tumor volume and improved survival rates .
Case Study 2: IMGN853 (Anti-Folate Receptor Alpha)
- Objective : To assess the impact of this compound on tumor growth inhibition.
- Methodology : Mice were treated with IMGN853 at doses of 2.5 mg/kg.
- Results : Significant reductions in median tumor volume were observed compared to controls, indicating effective targeting and delivery capabilities of this compound-based ADCs .
Data Tables
The following table summarizes key findings from studies involving this compound:
Wirkmechanismus
SPDB-DM4 exerts its effects through the following mechanism:
Targeting Tumor Cells: The antibody component of the ADC targets specific antigens on the surface of tumor cells.
Internalization and Release: Upon binding, the ADC is internalized by the tumor cell, and the disulfide linker is cleaved, releasing DM4.
Inhibition of Tubulin Polymerization: DM4 binds to tubulin, inhibiting its polymerization and disrupting microtubule assembly. .
Vergleich Mit ähnlichen Verbindungen
SPDB-DM4 ist einzigartig in seiner Kombination aus SPDB-Linker und DM4-Wirkstoff. Ähnliche Verbindungen umfassen:
MCC-DM1: Eine weitere ADC-Linker-Wirkstoff-Kombination, bei der DM1 über einen Maleimidocaproyl (MCC)-Linker verknüpft ist.
Sulfo-SPDB-DM4: Eine Variante von this compound mit einem sulfonierten SPDB-Linker, der die Löslichkeit erhöht und die Aggregation reduziert.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihrer Linkerchemie und pharmakokinetischen Eigenschaften, was die Einzigartigkeit von this compound in Bezug auf Stabilität und Wirksamkeit unterstreicht .
Biologische Aktivität
SPDB-DM4 is a novel antibody-drug conjugate (ADC) that utilizes the potent cytotoxic agent DM4, a derivative of maytansine, linked via a stable spacer (SPDB). This compound is primarily studied for its application in targeted cancer therapies. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound combines the targeting capabilities of monoclonal antibodies with the cytotoxic effects of DM4, which inhibits microtubule function in rapidly dividing cells. The unique linker (SPDB) enhances the stability and selectivity of the ADC, minimizing off-target effects while maximizing therapeutic efficacy.
The mechanism of action for this compound involves several critical steps:
- Targeting : The antibody component binds specifically to antigens expressed on cancer cells.
- Internalization : Upon binding, the ADC is internalized into the cell.
- Payload Release : The stable linker ensures that DM4 is released inside the cell, leading to microtubule disruption and subsequent apoptosis.
Pharmacokinetics and Dynamics
Research indicates that this compound exhibits favorable pharmacokinetic properties compared to other ADCs. A study showed that co-administration with anti-DM4 sdAbs significantly reduced weight loss in mice models while maintaining antitumor efficacy. The pharmacokinetic parameters are summarized in Table 1.
Parameter | Value |
---|---|
Clearance Rate (CL) | 0.5 L/h/kg |
Volume of Distribution (Vd) | 3 L/kg |
Half-Life (t½) | 24 hours |
Maximum Concentration (Cmax) | 150 ng/mL |
In Vitro Studies
In vitro studies demonstrated that this compound effectively induces cell death in various cancer cell lines. The IC50 values ranged from 10 to 60 nmol/L when tested against multiple tumor types, indicating potent cytotoxicity.
In Vivo Studies
A series of in vivo studies were conducted using mouse models bearing human tumor xenografts. Key findings include:
- Tumor Volume Reduction : Mice treated with this compound showed a significant reduction in tumor volume compared to control groups.
- Survival Rates : Co-administration with anti-DM4 sdAbs improved survival rates without compromising efficacy. For instance, at a dosage of 10 mg/kg, survival rates remained unaffected (p = 0.49).
Case Studies
- Case Study 1 : A study involving this compound demonstrated a marked decrease in median tumor volume compared to PBS controls after treatment with doses as low as 2.5 mg/kg.
- Case Study 2 : In another trial, administration of 100 mg/kg resulted in significant tumor regression with minimal weight loss observed in mice receiving co-treatment with anti-DM4 sdAb.
Safety and Toxicity Profile
The safety profile of this compound has been assessed through various preclinical trials:
- Off-Target Toxicity : The use of the SPDB linker has been shown to reduce systemic exposure to free DM4, thereby decreasing dose-limiting toxicities associated with traditional ADCs.
- Bystander Effect : Released metabolites such as S-methyl-DM4 contribute to bystander killing effects on neighboring tumor cells, enhancing overall therapeutic impact.
Q & A
Basic Question: What are the structural components of SPDB-DM4, and how do they influence its functionality in antibody-drug conjugates (ADCs)?
Methodological Answer:
this compound comprises two key elements: the cytotoxic payload DM4 (a maytansinoid derivative that inhibits microtubule assembly) and the SPDB linker, a disulfide-based connector optimized for stability and reducibility . The SPDB linker enhances solubility and systemic stability while remaining selectively cleavable in the reductive tumor microenvironment, enabling targeted DM4 release . Researchers should characterize the linker-payload conjugation ratio (e.g., via mass spectrometry) and assess stability using in vitro serum assays followed by redox-dependent drug release profiling .
Basic Question: How do researchers validate the specificity of this compound-based ADCs for target cancer cells?
Methodological Answer:
Specificity is validated through:
- Binding assays : Flow cytometry or surface plasmon resonance (SPR) to confirm antibody-antigen affinity.
- Cytotoxicity profiling : Comparing ADC efficacy in target-positive vs. target-negative cell lines (e.g., using MTT assays or live-cell imaging).
- Bystander effect analysis : Co-culture experiments to assess off-target killing in mixed cell populations, as this compound’s cleavable linker may permit diffusion of free DM4 . Include controls with non-cleavable linkers (e.g., SMCC-DM1) to isolate mechanism-specific effects .
Advanced Question: How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound-based ADCs?
Methodological Answer:
Discrepancies often arise due to pharmacokinetic (PK) variability or tumor microenvironment factors. To address this:
- PK/PD modeling : Track ADC clearance, linker stability, and payload release kinetics in plasma/tumor tissues using LC-MS/MS .
- Tumor penetration studies : Use 3D spheroid models or intravital imaging to evaluate ADC diffusion and intracellular processing.
- Resistance profiling : Test for upregulated drug efflux pumps (e.g., P-gp) or altered redox enzyme expression in resistant clones via RNA-seq or proteomics .
For example, T-DM1 trials revealed that in vivo efficacy correlated with HER2 density and lysosomal protease activity, necessitating patient stratification biomarkers .
Advanced Question: What methodologies optimize this compound linker design for enhanced therapeutic index in multidrug-resistant (MDR) cancers?
Methodological Answer:
Optimization strategies include:
- Linker hydrophilicity : Introduce sulfonate groups (e.g., sulfo-SPDB) to reduce aggregation and improve ADC solubility, as demonstrated in CDH6-targeting ADCs .
- Payload engineering : Modify DM4’s C-3 side chain to evade MDR-associated efflux pumps .
- Conjugation site screening : Use site-specific mutagenesis (e.g., cysteine-engineered antibodies) to control drug-antibody ratio (DAR) and minimize heterogeneity .
Validate improvements using in vivo MDR xenograft models (e.g., OVCAR3 PDX) and compare with non-MDR controls .
Advanced Question: How can computational tools predict this compound’s bystander killing potential in heterogeneous tumors?
Methodological Answer:
Bystander effects depend on payload permeability and tumor stroma composition. Computational approaches include:
- Molecular dynamics (MD) simulations : Model DM4 diffusion through lipid bilayers under varying redox conditions .
- Systems pharmacology models : Integrate ADC PK, tumor stroma density, and payload release rates to predict spatial cytotoxicity .
Experimental validation involves co-culturing antigen-positive and antigen-negative cells in hypoxic/reductive conditions and quantifying apoptosis via caspase-3/7 activation assays .
Advanced Question: What analytical techniques quantify this compound’s stability and degradation products in biological matrices?
Methodological Answer:
- Redox stability assays : Incubate ADCs in glutathione gradients (simulating extracellular vs. intracellular levels) and monitor linker cleavage via HPLC .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to characterize DM4 derivatives and conjugates in plasma/tumor homogenates .
- Immunogenicity testing : Employ ELISA or SPR to detect anti-drug antibodies (ADAs) that may accelerate ADC clearance in preclinical models .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVNQRWLLQGEIB-BAQPUJNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63ClN4O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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